LX2931 - 948840-25-3

LX2931

Catalog Number: EVT-274817
CAS Number: 948840-25-3
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LX-2931 is a sphingosine 1 phosphate lyase inhibitor potentially for the treatment of rheumatoid arthritis.

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

  • Compound Description: THI is a naturally occurring compound known to inhibit S1PL, leading to increased S1P levels and affecting lymphocyte trafficking []. It served as a starting point for developing more potent and selective S1PL inhibitors like LX2931 [].

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

  • Compound Description: LX2932 is another potent S1PL inhibitor discovered alongside LX2931 during medicinal chemistry efforts []. Similar to LX2931, it effectively reduces circulating lymphocyte numbers in various species and exhibits therapeutic benefits in rodent models of rheumatoid arthritis [].

FTY720 (Fingolimod)

  • Compound Description: FTY720 is an immunomodulatory drug used in treating multiple sclerosis. It functions as a sphingosine-1-phosphate receptor modulator, specifically targeting the S1P1 receptor. This interaction prevents lymphocyte egress from lymphoid tissues, leading to peripheral lymphopenia [, ].
  • Relevance: While structurally different from LX2931, FTY720 operates within the same S1P signaling pathway, albeit through a distinct mechanism (receptor modulation versus enzyme inhibition). Both compounds ultimately influence lymphocyte trafficking and hold therapeutic potential in inflammatory and autoimmune diseases [, ].

Sphingosine-1-phosphate (S1P)

  • Compound Description: S1P is a bioactive sphingolipid acting as a signaling molecule with diverse physiological roles, including regulating vascular integrity, inflammation, and lymphocyte trafficking [, , , , ]. S1PL, the target of LX2931, directly regulates S1P levels by catalyzing its degradation [, ].
  • Relevance: LX2931 indirectly increases S1P levels by inhibiting S1PL, ultimately impacting the downstream effects mediated by S1P signaling. Understanding S1P's roles is crucial for comprehending the therapeutic benefits of modulating its levels via compounds like LX2931 [, , , , ].

Gemcitabine

  • Compound Description: Gemcitabine is a chemotherapy medication used to treat various cancers, including pancreatic cancer. It works by interfering with DNA replication, ultimately leading to cancer cell death [].
  • Relevance: Research suggests that increasing plasma S1P levels, potentially through LX2931 administration, could enhance the efficacy of gemcitabine in treating pancreatic cancer. This synergistic effect might be attributed to S1P's role in modulating tumor vascular function and reducing hypoxia [].
Synthesis Analysis

The synthesis of LX2931 involves several key steps that integrate organic synthesis techniques. While specific proprietary methods may not be publicly detailed, the general approach to synthesizing similar compounds includes:

  1. Starting Materials: Utilizing readily available precursors such as imidazole derivatives and tetrahydroxybutyl compounds.
  2. Reactions: Employing reactions like nucleophilic substitutions and condensation reactions to form the oxime linkage.
  3. Purification: The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding the synthesis may involve specific reaction conditions (temperature, solvent choice) and catalysts used to optimize yield and purity.

Molecular Structure Analysis

The molecular formula of LX2931 is C9H15N3O5C_9H_{15}N_3O_5 with a molecular weight of 245.23 g/mol . The structure features several functional groups that are critical for its biological activity:

  • Imidazole Ring: Provides a basic site for interaction with the target enzyme.
  • Hydroxyl Groups: Contribute to hydrogen bonding and solubility.
  • Oxime Functional Group: Important for the stability and reactivity of the compound.

The 2D structure can be represented through chemical drawing software or databases that provide visual representations based on its SMILES notation .

Chemical Reactions Analysis

LX2931 primarily participates in biochemical reactions as an inhibitor rather than undergoing traditional chemical reactions seen in organic chemistry. Its mechanism involves binding to sphingosine-1-phosphate lyase, preventing it from catalyzing the breakdown of sphingosine-1-phosphate into its metabolites. This inhibition can lead to increased levels of sphingosine-1-phosphate in circulation, affecting immune cell migration and activation .

Key Reactions:

  • Inhibition Reaction: LX2931 binds to the active site of sphingosine-1-phosphate lyase.
  • Substrate Competition: It competes with natural substrates for enzyme binding.
Mechanism of Action

The mechanism of action of LX2931 revolves around its role as a sphingosine-1-phosphate lyase inhibitor. By inhibiting this enzyme, LX2931 leads to:

  • Increased Sphingosine-1-Phosphate Levels: Elevated levels can modulate lymphocyte trafficking from lymphoid organs into circulation.
  • Immune Modulation: This alteration in lymphocyte distribution is beneficial in conditions characterized by excessive immune responses, such as autoimmune diseases .

Data from studies indicate that LX2931 effectively reduces circulating lymphocyte counts in a dose-dependent manner, showcasing its potential therapeutic efficacy .

Physical and Chemical Properties Analysis

LX2931 exhibits several notable physical and chemical properties:

  • Physical State: Typically exists as a solid powder at room temperature.
  • Solubility: Soluble in polar solvents due to its hydroxyl groups.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .

Relevant Data:

  • Melting Point: Not specifically listed but can be determined through laboratory methods.
  • pH Stability: Likely stable within physiological pH ranges given its biological application.
Applications

LX2931 has potential applications in various scientific fields:

  • Autoimmune Diseases: By modulating immune responses, it could be beneficial in treating conditions like rheumatoid arthritis or multiple sclerosis.
  • Cancer Therapy: Its ability to alter lymphocyte trafficking may enhance anti-tumor immunity or reduce tumor-associated inflammation .

Research continues into its efficacy and safety profiles across different models and clinical settings, highlighting its promise as a therapeutic agent targeting immune modulation through sphingosine metabolism.

Introduction to Sphingosine-1-Phosphate Lyase (S1PL) and Autoimmune Pathophysiology

Role of Sphingosine-1-Phosphate (S1P) in Immune System Regulation

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that functions as a critical regulator of immune cell trafficking, endothelial barrier integrity, and inflammatory responses. It exists in a steep concentration gradient between lymphoid tissues (low S1P) and circulatory/lymphatic systems (high S1P), directing lymphocyte egress from thymus and lymph nodes via S1P receptor 1 (S1PR1)-mediated chemotaxis [1] [9]. This gradient is maintained by S1P lyase (S1PL), which irreversibly degrades S1P in tissues. In autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis), disrupted S1P gradients cause pathological retention of autoreactive T-cells in tissues, promoting inflammation and tissue damage [4] [6]. S1P signaling through its five G protein-coupled receptors (S1PR1–5) also modulates cytokine production, macrophage polarization, and Th17 cell differentiation, linking it to autoimmune pathophysiology [4] [10].

Table 1: S1P Receptor Subtypes and Immune Functions

ReceptorPrimary Immune FunctionsCell/Tissue Distribution
S1PR1Lymphocyte egress, endothelial barrier maintenanceLymphocytes, endothelial cells
S1PR2Inhibits cell migration, promotes inflammationCNS, immune cells
S1PR3Modulates dendritic cell maturation, vascular functionHeart, lungs, kidneys
S1PR4Regulates T-cell differentiation, IL-27 synthesisHematopoietic tissues, lungs
S1PR5Oligodendrocyte survival, NK cell traffickingCNS, spleen

S1PL as a Therapeutic Target in Autoimmune Disorders

S1PL (encoded by SGPL1) catalyzes S1P cleavage into hexadecenal and ethanolamine phosphate, positioning it as the definitive regulator of S1P bioavailability. Genetic ablation of S1PL in mice results in S1P accumulation, severe lymphopenia, and blocked lymphocyte egress—phenotypes replicating pharmacological S1PL inhibition [1] [9]. In autoimmune contexts, S1PL inhibition:

  • Traps Pathogenic Lymphocytes: By disrupting S1P gradients, autoreactive T-cells are sequestered in lymphoid organs, preventing infiltration into target tissues like joints (rheumatoid arthritis) or CNS (multiple sclerosis) [9] [10].
  • Modulates Inflammatory Mediators: Reduced S1PL activity alters sphingolipid metabolism, decreasing pro-inflammatory ceramide and increasing anti-inflammatory S1P in lymphoid tissues [1] [6].Preclinical validation includes S1PL knockdown in Dictyostelium enhancing sensitivity to DNA-damaging agents and S1PL-deficient mice showing resistance to autoimmune induction [1] [4].

Table 2: Preclinical Evidence for S1PL Targeting in Autoimmunity

Model SystemInterventionKey Findings
S1PL-KO MiceGenetic ablationLymphopenia, blocked lymphocyte egress, vascular defects
Min Mice (Colon Cancer)S1PL downregulationReduced adenoma formation vs. wild-type
Leishmania majorS1PL mutationLoss of infectivity due to ethanolamine phosphate deficit
FTY720 TreatmentS1PL inhibitionLymphocyte sequestration in lymphoid organs

Rationale for LX2931 Development: Mechanistic Basis and Therapeutic Potential

LX2931 (developed by Lexicon Pharmaceuticals) is an orally bioavailable small-molecule inhibitor of S1PL designed to exploit the immunomodulatory effects of S1P gradient disruption. Its development rationale hinges on:

  • Selectivity for Lymphoid Tissues: LX2931 elevates S1P predominantly in lymph nodes and thymus, minimizing systemic effects (e.g., cardiovascular risks linked to circulating S1P) [2] [10].
  • Synergy with S1PR Modulators: Unlike fingolimod (which downregulates S1PRs), LX2931 preserves S1PR1 functionality, allowing fine-tuned immune modulation without receptor desensitization [9] [10].
  • Broad Autoimmune Applicability: By targeting S1PL—a convergent node in sphingolipid metabolism—LX2931 potentially addresses multiple autoimmune conditions driven by aberrant lymphocyte trafficking [1] [2].

Properties

CAS Number

948840-25-3

Product Name

LX2931

IUPAC Name

(1R,2S,3R)-1-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-imidazol-5-yl]butane-1,2,3,4-tetrol

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1

InChI Key

AMXVYJYMZLDINS-RSWLNLDNSA-N

SMILES

CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

LX-2931; LX-3305; LX2931; LX3305; LX 2931; LX 3305

Canonical SMILES

CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O

Isomeric SMILES

C/C(=N\O)/C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.